
1-(3,4-Dihydro-2h-pyran-2-yl)-N-((1,3,5-trimethyl-1h-pyrazol-4-yl)methyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dihydro-2h-pyran-2-yl)-N-((1,3,5-trimethyl-1h-pyrazol-4-yl)methyl)methanamine is an organic compound that features a pyran ring and a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dihydro-2h-pyran-2-yl)-N-((1,3,5-trimethyl-1h-pyrazol-4-yl)methyl)methanamine typically involves the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through the acid-catalyzed cyclization of a suitable precursor such as a 1,5-diene.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of a 1,3-diketone with hydrazine.
Coupling Reaction: The final step involves coupling the pyran and pyrazole rings through a nucleophilic substitution reaction, where the amine group of the pyrazole ring reacts with a suitable electrophile on the pyran ring.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants.
化学反应分析
Types of Reactions: 1-(3,4-Dihydro-2h-pyran-2-yl)-N-((1,3,5-trimethyl-1h-pyrazol-4-yl)methyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may yield various substituted derivatives.
科学研究应用
1-(3,4-Dihydro-2h-pyran-2-yl)-N-((1,3,5-trimethyl-1h-pyrazol-4-yl)methyl)methanamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It may be investigated for its potential therapeutic properties.
Industry: The compound can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 1-(3,4-Dihydro-2h-pyran-2-yl)-N-((1,3,5-trimethyl-1h-pyrazol-4-yl)methyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context in which the compound is used. For example, in medicinal applications, the compound may bind to a specific enzyme and inhibit its activity, leading to a therapeutic effect.
相似化合物的比较
1-(3,4-Dihydro-2h-pyran-2-yl)-N-methylmethanamine: This compound is similar but lacks the pyrazole ring.
N-((1,3,5-trimethyl-1h-pyrazol-4-yl)methyl)methanamine: This compound is similar but lacks the pyran ring.
Uniqueness: 1-(3,4-Dihydro-2h-pyran-2-yl)-N-((1,3,5-trimethyl-1h-pyrazol-4-yl)methyl)methanamine is unique due to the presence of both the pyran and pyrazole rings, which may confer specific chemical and biological properties not found in the similar compounds listed above.
属性
分子式 |
C13H21N3O |
|---|---|
分子量 |
235.33 g/mol |
IUPAC 名称 |
1-(3,4-dihydro-2H-pyran-2-yl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C13H21N3O/c1-10-13(11(2)16(3)15-10)9-14-8-12-6-4-5-7-17-12/h5,7,12,14H,4,6,8-9H2,1-3H3 |
InChI 键 |
SPEVVSBGFRIGHV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1C)C)CNCC2CCC=CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



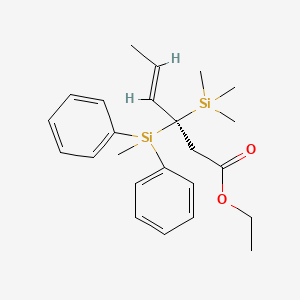
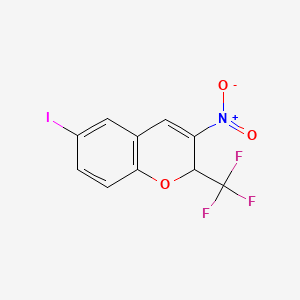

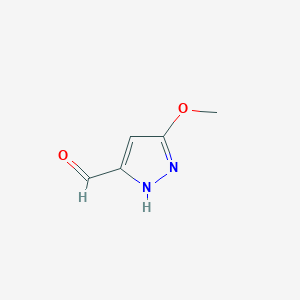
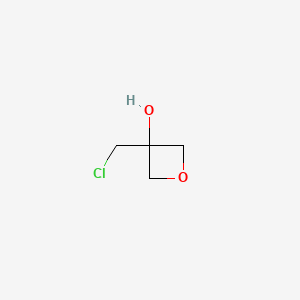
![3-((2-Oxopyrimidin-1(2h)-yl)methyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B14907273.png)

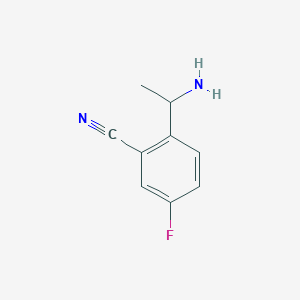

![7-Fluoro-1-azaspiro[3.5]nonane](/img/structure/B14907295.png)
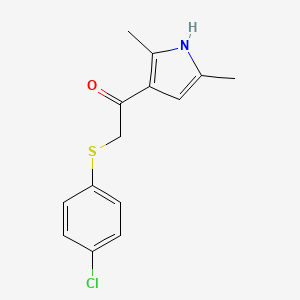
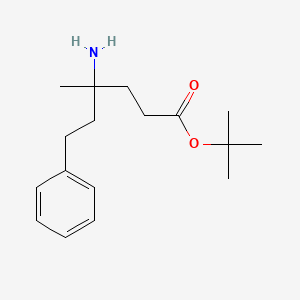
![3-(2-(1,3-Dioxolan-2-yl)ethyl)-2-methylbenzo[d]thiazol-3-ium iodide](/img/structure/B14907330.png)
